molecular formula C14H10BrNO3 B182519 N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide CAS No. 40141-75-1

N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B182519
CAS RN: 40141-75-1
M. Wt: 320.14 g/mol
InChI Key: FSMOKACDGRMDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPCA and has been found to have a range of interesting properties that make it a valuable tool for researchers in the fields of chemistry, biology, and medicine. In

Mechanism Of Action

The mechanism of action of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells. BPCA has also been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BPCA has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against a range of cancer cell lines, making it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of using BPCA in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new cancer treatments based on this compound. Researchers could explore ways to modify the structure of BPCA to improve its potency and reduce its toxicity. Another potential direction for research is in the development of new therapies for other diseases and conditions, such as inflammation and oxidative stress. Finally, researchers could explore the potential use of BPCA as a tool for imaging and diagnosis in cancer patients.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2-bromophenylamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that BPCA has potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.

properties

CAS RN

40141-75-1

Product Name

N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H10BrNO3/c15-10-3-1-2-4-11(10)16-14(17)9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17)

InChI Key

FSMOKACDGRMDBH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.